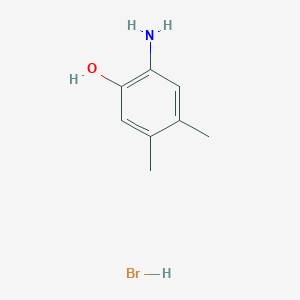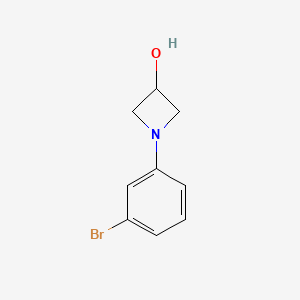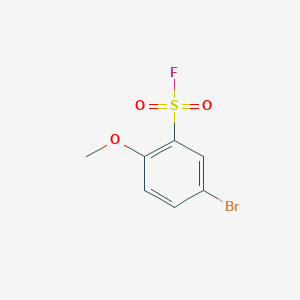![molecular formula C12H13F3N2O3 B2920469 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 444151-78-4](/img/structure/B2920469.png)
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is an organic compound that belongs to the class of amides. This compound features a methoxyphenyl group, a trifluoroacetyl group, and a propanamide backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, trifluoroacetic anhydride, and 3-aminopropanoic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde is first reacted with trifluoroacetic anhydride to form 4-methoxyphenyl trifluoroacetate.
Amidation Reaction: The intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Processing: Utilizing continuous flow reactors for more efficient and scalable production.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide.
Reduction: Formation of 3-(4-Methoxyphenyl)-3-aminopropane.
Substitution: Formation of various acyl derivatives depending on the substituent used.
科学的研究の応用
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide: Similar structure with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenyl)-3-aminopropane: Lacks the trifluoroacetyl group.
Uniqueness
Structural Features: The presence of both a methoxyphenyl group and a trifluoroacetyl group makes it unique.
特性
IUPAC Name |
3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-8-4-2-7(3-5-8)9(6-10(16)18)17-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIGUJAVWBLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)
![{1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol](/img/structure/B2920388.png)
![2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2920389.png)
![2-methoxy-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyridine](/img/structure/B2920393.png)
![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2920396.png)

![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2920402.png)

![2-[2-(Difluoromethoxy)phenyl]acetaldehyde](/img/structure/B2920404.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2920405.png)
![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)

